Welcome to the BenchChem Online Store!
molecular formula C14H21N B8302126 3-Isobutyl-7-methyl-1,2,3,4-tetrahydroisoquinoline

3-Isobutyl-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8302126
M. Wt: 203.32 g/mol
InChI Key: LEAYQHZXCGYWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08273766B2

Procedure details

To a solution of 24.5 mg of 3-isobutyl-3-methyl-3,4-dihydroisoquinoline in methanol (1 mL) was added 4.5 mg of sodium borohydride, followed by stirring at room temperature for 5 minutes. After completion of the reaction, to the reaction liquid was added 2N hydrochloric acid, followed by drying under reduced pressure, and a saturated aqueous sodium bicarbonate solution was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was removed by evaporation to obtain 24 mg (yield 96%) of a title compound as a light yellow oily substance.
Name
3-isobutyl-3-methyl-3,4-dihydroisoquinoline
Quantity
24.5 mg
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1(C)[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[N:6]1)[CH:2]([CH3:4])[CH3:3].[BH4-].[Na+].Cl.[CH3:19]O>>[CH2:1]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][C:10]([CH3:19])=[CH:11][CH:12]=2)[CH2:7][NH:6]1)[CH:2]([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
3-isobutyl-3-methyl-3,4-dihydroisoquinoline
Quantity
24.5 mg
Type
reactant
Smiles
C(C(C)C)C1(N=CC2=CC=CC=C2C1)C
Name
Quantity
4.5 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to the reaction liquid
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium bicarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C(C)C)C1NCC2=CC(=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.